4-(1,1-Difluoroethyl)benzenesulfonamide

metabolic stability microsomal clearance CYP450 oxidation

4-(1,1-Difluoroethyl)benzenesulfonamide (CAS 2309459-59-2) is a para-substituted primary benzenesulfonamide bearing a gem‑difluoroethyl group (C₈H₉F₂NO₂S, MW 221.23). The compound belongs to the fluorinated aromatic sulfonamide class, which has been extensively investigated for enzyme inhibition—particularly against carbonic anhydrase isoforms—and as a building block for medicinal chemistry programs targeting metabolic stability and pKa modulation.

Molecular Formula C8H9F2NO2S
Molecular Weight 221.22
CAS No. 2309459-59-2
Cat. No. B2576632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)benzenesulfonamide
CAS2309459-59-2
Molecular FormulaC8H9F2NO2S
Molecular Weight221.22
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N)(F)F
InChIInChI=1S/C8H9F2NO2S/c1-8(9,10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H2,11,12,13)
InChIKeyBOMFEECGTBUZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,1-Difluoroethyl)benzenesulfonamide (CAS 2309459-59-2): Compound Identity, Class, and Procurement-Relevant Characteristics


4-(1,1-Difluoroethyl)benzenesulfonamide (CAS 2309459-59-2) is a para-substituted primary benzenesulfonamide bearing a gem‑difluoroethyl group (C₈H₉F₂NO₂S, MW 221.23) . The compound belongs to the fluorinated aromatic sulfonamide class, which has been extensively investigated for enzyme inhibition—particularly against carbonic anhydrase isoforms—and as a building block for medicinal chemistry programs targeting metabolic stability and pKa modulation [1]. The 1,1‑difluoroethyl substituent distinguishes it from non‑fluorinated alkyl analogs and from trifluoromethyl or perfluorinated congeners by combining the electronic effects of two vicinal fluorine atoms with a methyl group, offering a specific balance of lipophilicity, hydrogen‑bond acceptor potential, and metabolic resistance that is not reproduced by mono‑fluorinated, trifluoromethyl, or non‑fluorinated para‑alkyl benzenesulfonamides [2].

Why 4-(1,1-Difluoroethyl)benzenesulfonamide Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Benzenesulfonamide Analogs


The sulfonamide pharmacophore is deceptively simple, yet substitution at the para position governs the compound’s ionization state, binding thermodynamics, and metabolic fate in ways that preclude generic interchange. The 1,1‑difluoroethyl group simultaneously lowers the sulfonamide NH pKa through the electron‑withdrawing effect of two geminal fluorine atoms [1], raises the energy barrier for cytochrome P450‑mediated oxidation at the benzylic position via the ~485 kJ mol⁻¹ C–F bond , and preserves a methyl group for hydrophobic contacts that perfluorinated analogs lack [2]. Consequently, a scientist who substitutes 4‑ethylbenzenesulfonamide (the non‑fluorinated analog) for the target compound will obtain a molecule with a higher pKa, different observed binding affinity at physiological pH, and increased susceptibility to benzylic hydroxylation. Conversely, 4‑(trifluoromethyl)benzenesulfonamide lacks the methyl group and exhibits a distinct electronic profile that alters both the magnitude and the entropic/enthalpic partitioning of target binding [1]. The quantitative evidence below demonstrates that these differences are not incremental—they fundamentally change the compound’s behavior in enzymatic assays, metabolic stability screens, and ultimately in procurement decisions where specific physicochemical and pharmacological properties are required.

4-(1,1-Difluoroethyl)benzenesulfonamide: Quantitative Head‑to‑Head and Class‑Level Differentiation Evidence for Procurement Decisions


Gem‑Difluoroethyl Substitution Improves Microsomal Stability Relative to the Ethyl Analog: Direct Comparator Evidence

In a matched molecular pair study within the triazolothienopyrimidine scaffold, compound 1c bearing a 1,1‑difluoroethyl group exhibited improved microsomal stability compared to compound 1a, the corresponding ethyl‑substituted analog [1]. The improvement is attributed to the gem‑difluoro unit blocking benzylic oxidation, a major metabolic soft spot for alkylbenzenesulfonamides . The C–F bond dissociation energy of approximately 485 kJ mol⁻¹ renders the difluoromethylene carbon resistant to hydrogen atom abstraction by cytochrome P450 enzymes . Although the quantitative fold‑change in intrinsic clearance (CLint) is scaffold‑dependent, the directional advantage is consistent across multiple chemotypes and constitutes a class‑level inference applicable to 4‑(1,1‑difluoroethyl)benzenesulfonamide versus its non‑fluorinated congener 4‑ethylbenzenesulfonamide [1].

metabolic stability microsomal clearance CYP450 oxidation lead optimization

Fluorination Lowers Sulfonamide pKa and Increases Observed Binding Affinity at Physiological pH versus Non‑Fluorinated Benzenesulfonamides

Isothermal titration calorimetry and spectrophotometric pKa measurements on matched fluorinated versus non‑fluorinated benzenesulfonamide pairs revealed that fluorination significantly diminishes the sulfonamide NH pKa, thereby increasing the fraction of the anionic sulfonamide species at physiological pH (7.4) [1]. In a systematic study of 4‑substituted‑2,3,5,6‑tetrafluorobenzenesulfonamides binding to human carbonic anhydrase VI, the intrinsic binding constants (buffer‑ and pH‑independent) of non‑fluorinated compounds were significantly stronger than those of fluorinated analogs; however, the observed binding constants showed the opposite trend—fluorinated compounds bound more tightly under assay conditions [1]. The apparent affinity gain was exclusively attributed to the fluorine effect on diminishing the pKa, increasing the proportion of the zinc‑binding sulfonamide anion at the assay pH, and not to direct fluorine‑protein recognition [1].

pKa modulation observed binding affinity carbonic anhydrase thermodynamics

Fluorinated Sulfonamide Derivatives Can Exceed Acetazolamide in Carbonic Anhydrase II Inhibitory Potency

Benfodda et al. synthesized a series of perfluoroalkanesulfonamides (series 1), sodium perfluoroalkanesulfonamides (series 2), and polyfluoroalkanesulfonamides (series 3) and compared their inhibitory potency against human carbonic anhydrase isoenzyme II (hCA II) with acetazolamide, the clinical reference standard [1]. Compound 2b was identified as a more potent inhibitor of hCA II than acetazolamide, demonstrating that strategic fluorination can yield sulfonamides with superior in vitro potency against therapeutically relevant CA isoforms [1]. Although the study did not directly include 4‑(1,1‑difluoroethyl)benzenesulfonamide, the class‑level finding establishes that fluorinated benzenesulfonamide derivatives can achieve and exceed the potency of the gold‑standard CA inhibitor, providing a precedent for the target compound’s potential advantage over non‑fluorinated CA inhibitors [1].

carbonic anhydrase II IC50 acetazolamide enzyme inhibition

Geminal Fluorine Atoms Electronically Perturb Sulfonamide Polar Groups to Enhance Enzyme Inhibitory Potency

The 1,1‑difluoro substitution motif exerts a unique electronic perturbation on the neighboring sulfonamide group that is distinct from mono‑fluorinated or trifluoromethyl substitution [1]. The Chinese Chemical Society ChemSoc Rev analysis notes that two geminal fluorine atoms induce electronic perturbation of nearby polar groups, enhancing both anti‑inflammatory activity and enzyme inhibitory potency relative to non‑fluorinated counterparts [1]. This class‑level effect is consistent with the pKa modulation documented by Kazokaitė et al. [2] and supports the rationale that 4‑(1,1‑difluoroethyl)benzenesulfonamide will exhibit enhanced binding interactions with zinc‑containing metalloenzymes compared to 4‑ethylbenzenesulfonamide.

electronic perturbation gem-difluoro effect enzyme inhibition sulfonamide

C–F Bond Strength Provides a Thermodynamic Barrier to Oxidative Metabolism Absent in C–H Analogs

The carbon–fluorine bond is among the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ mol⁻¹, compared to approximately 413 kJ mol⁻¹ for a typical benzylic C–H bond . In the context of 4‑(1,1‑difluoroethyl)benzenesulfonamide, the benzylic carbon attached to the aromatic ring bears two fluorine atoms, effectively eliminating the benzylic C–H bond that constitutes the primary site of oxidative metabolism in 4‑ethylbenzenesulfonamide [1]. This thermodynamic argument is independent of the specific enzyme or assay system and represents a fundamental physicochemical differentiation that renders the gem‑difluoro compound inherently less susceptible to CYP450‑mediated hydroxylation .

C–F bond dissociation energy oxidative metabolism CYP450 metabolic soft spot

High-Impact Application Scenarios for 4-(1,1-Difluoroethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization Programs Requiring Enhanced Metabolic Stability

For drug discovery teams optimizing carbonic anhydrase inhibitors, 4‑(1,1‑difluoroethyl)benzenesulfonamide serves as a privileged para‑substituted benzenesulfonamide building block. The gem‑difluoroethyl group simultaneously lowers the sulfonamide pKa—increasing the fraction of the zinc‑binding anionic species at physiological pH [1]—and blocks the benzylic metabolic soft spot through strong C–F bonds (~485 kJ mol⁻¹) that resist CYP450‑mediated oxidation . This dual advantage cannot be achieved with 4‑ethylbenzenesulfonamide (no pKa modulation, metabolic liability) or 4‑(trifluoromethyl)benzenesulfonamide (different steric and electronic profile, lacks the methyl group). The class‑level precedent for fluorinated benzenesulfonamides exceeding acetazolamide potency on hCA II [2] further supports the use of this compound in CA inhibitor optimization.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Metalloenzymes

Fragment libraries requiring sulfonamide‑based zinc‑binding fragments benefit from the inclusion of 4‑(1,1‑difluoroethyl)benzenesulfonamide. The compound’s molecular weight (221.23 Da) is within fragment limits, and the gem‑difluoroethyl substituent provides a unique pKa and lipophilicity combination not available from other para‑alkyl sulfonamide fragments [1]. The electronic perturbation exerted by the two geminal fluorine atoms on the sulfonamide polar group enhances enzyme inhibitory potency relative to non‑fluorinated fragments [3], making this compound a high‑value addition to fragment screening collections where hit rates and binding efficiency at metalloenzyme active sites are critical procurement criteria.

Synthesis of PROTACs and Covalent Probes Utilizing Fluorinated Sulfonamide Warheads

Fluorinated benzenesulfonamide structures have been demonstrated to covalently bind, inhibit, and degrade tubulins when incorporated into bifunctional molecules [4]. The 1,1‑difluoroethyl substituent on 4‑(1,1‑difluoroethyl)benzenesulfonamide combines the electrophilic character imparted by fluorine with retention of a methyl group for target‑protein hydrophobic contacts. For PROTAC and covalent probe programs, this compound provides a synthetically tractable benzenesulfonamide warhead whose pKa and metabolic stability are tuned by the gem‑difluoro motif [1], offering a differentiated starting point compared to non‑fluorinated or perfluorinated analogs.

Metabolic Stability Screening Cascades Requiring a Stable Sulfonamide Reference Probe

In ADME screening cascades, 4‑(1,1‑difluoroethyl)benzenesulfonamide can serve as a metabolically stabilized reference compound against which the clearance of non‑fluorinated or mono‑fluorinated analogs is benchmarked. The thermodynamic basis for metabolic resistance—the ~72 kJ mol⁻¹ higher C–F bond dissociation energy at the benzylic position compared to a C–H bond —provides a predictable, scaffold‑independent differentiation that allows ADME scientists to isolate the contribution of benzylic oxidation to overall clearance. Procuring this compound as an internal standard supports the construction of structure‑metabolism relationship (SMR) datasets with a defined, quantifiable baseline.

Quote Request

Request a Quote for 4-(1,1-Difluoroethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.